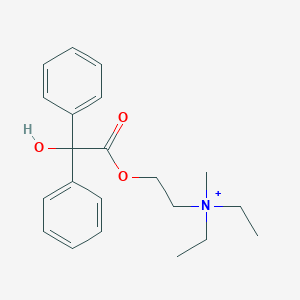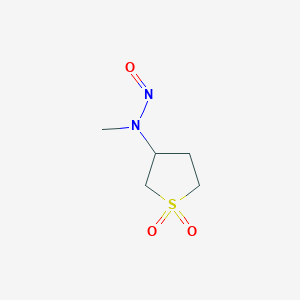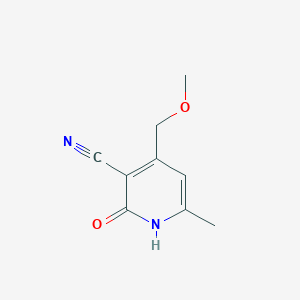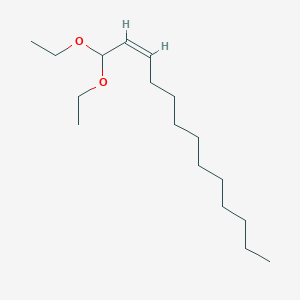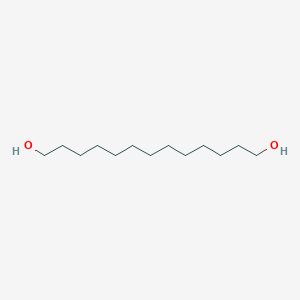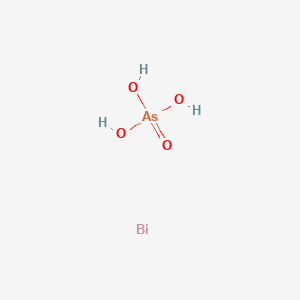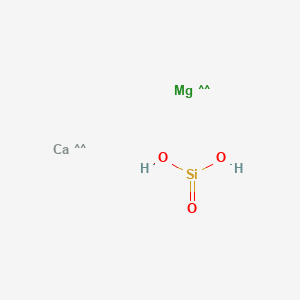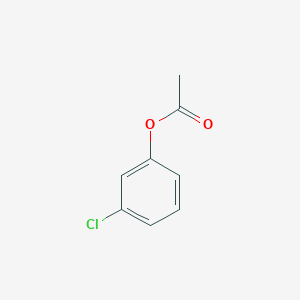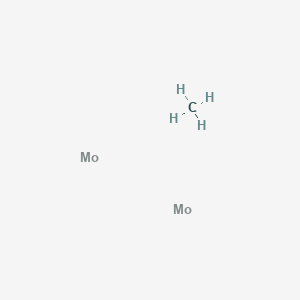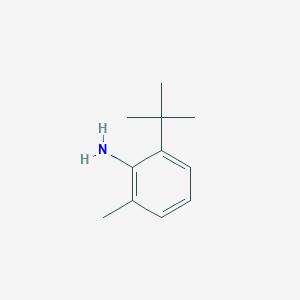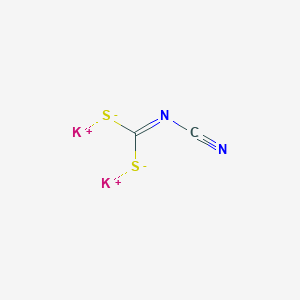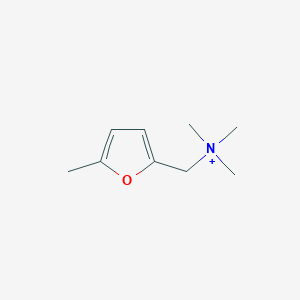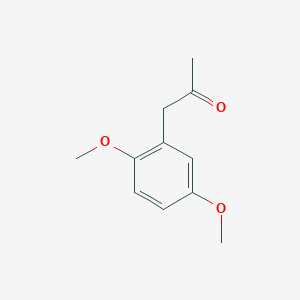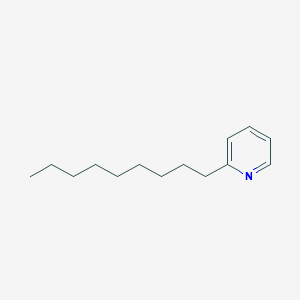
2-Nonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylpyridine is a chemical compound that belongs to the pyridine family and is widely used in the field of scientific research. It is a yellowish liquid with a strong odor and is primarily used in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 2-Nonylpyridine is not fully understood. However, it is believed to act as a ligand and form coordination complexes with metal ions. It has been shown to form complexes with copper, nickel, and zinc ions.
Biochemische Und Physiologische Effekte
2-Nonylpyridine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It is also used as a flavoring agent in the food industry. However, its effects on human health are not well understood, and further research is needed to determine its toxicity and potential health risks.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Nonylpyridine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its strong odor, which can be unpleasant and may require the use of protective equipment.
Zukünftige Richtungen
There are several future directions for the use of 2-Nonylpyridine in scientific research. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the production of new materials and as a precursor in the synthesis of pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential health risks.
In conclusion, 2-Nonylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
2-Nonylpyridine can be synthesized by the reaction of 2-chloropyridine with nonylmagnesium bromide. Another method involves the reaction of 2-methylpyridine with nonylmagnesium bromide, followed by oxidation with hydrogen peroxide. The yield of 2-Nonylpyridine in both methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-Nonylpyridine is widely used in scientific research due to its diverse applications. It is used as a ligand in coordination chemistry, as a precursor in the synthesis of various compounds, and as a reagent in organic synthesis. It is also used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and dispersants.
Eigenschaften
CAS-Nummer |
10523-35-0 |
|---|---|
Produktname |
2-Nonylpyridine |
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2-nonylpyridine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |
InChI-Schlüssel |
OXXAGZCRGWURQM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=N1 |
Andere CAS-Nummern |
10523-35-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



